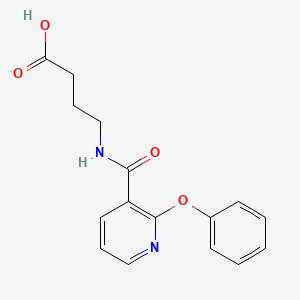![molecular formula C12H26O3Si B1660511 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid CAS No. 77744-44-6](/img/structure/B1660511.png)
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
概要
説明
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is a chemical compound with the CAS Number: 77744-44-6 . It has a molecular weight of 246.42 and its IUPAC name is 6- ( (tert-butyldimethylsilyl)oxy)hexanoic acid . The compound is in liquid form .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of dichlorodimethylsilane with a pentane solution, which is cooled to 0°C. This is followed by the addition of a pentane solution of tert-butyllithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then the temperature is raised to 25°C and the reaction continues for 48 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14) and the InChI key is IYFMRXJBXNNNDL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid are not available, similar compounds such as (tert-Butyldimethylsilyloxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is a liquid at room temperature . It has a molecular weight of 246.42 and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis of Non-Proteinogenic Amino Acids
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid has been utilized in the synthesis of non-proteinogenic amino acids. For instance, it was involved in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, highlighting its role in creating novel amino acid structures for potential therapeutic applications (Adamczyk & Reddy, 2001).
Construction of Novel Heterocycles
The compound has been instrumental in the development of new heterocyclic structures. A study demonstrated its use in gold-catalyzed reactions leading to the formation of novel 6-(tert-butyldimethylsilyl)oxy-tetrahydropyrrolo[1,2-c][1,3]oxazin-1- ones with excellent diastereoselectivities (Zhang et al., 2020).
Stereocontrolled Synthesis
This chemical is used in stereocontrolled synthesis processes. For instance, it was employed in the synthesis of a hydroxyethylene dipeptide isostere, showcasing its utility in creating stereochemically complex molecules (Nadin et al., 2001).
Biocatalytic Applications
In biocatalysis, it has played a role in the asymmetric synthesis of compounds like L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, which are key building blocks for various biochemical compounds (Lo et al., 2009).
Synthesis of Cryptophycin
The compound was used in the total synthesis of cryptophycin-24 (Arenastatin A), a component of a class of potent anticancer compounds, underlining its significance in medicinal chemistry (Eggen et al., 2000).
Production in Microorganisms
It is also a subject of interest in the study of microbial pathways, for instance, in the biosynthesis of hexanoic acid in organisms like Kluyveromyces marxianus, indicating itsimportance in biotechnological applications for producing valuable chemicals (Cheon et al., 2014).
Chemoenzymatic Synthesis
The compound has been used in chemoenzymatic synthesis to achieve highly stereoselective production of various stereoisomers of compounds, such as tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, demonstrating its role in creating specific stereochemical configurations in organic synthesis (Wolberg et al., 2001).
Nucleophilic Reagent in Organic Synthesis
As a nucleophilic reagent, it has been used for the introduction of protected bivalent sulfur in various organic synthesis reactions, showing its versatility as a reagent in complex chemical transformations (Dong et al., 2015).
Hazard Evaluation in Industrial Applications
In industrial chemistry, studies involving compounds like tert-Butyl peroxy-2-ethyl hexanoate have used derivatives of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid to understand thermal hazards, demonstrating its relevance in safety assessments (Tsai et al., 2013).
Development of Anisotropic Nanocomposites
The compound has been utilized in the development of anisotropic nanocomposites, indicating its potential in materials science for creating specialized materials with unique properties (Bezborodov et al., 2021).
Catalytic Applications in Organic Synthesis
It has found applications in catalytic processes such as the iridium-catalyzed alkylation of acetates, underlining its utility in facilitating complex organic transformations (Iuchi et al., 2010).
Safety and Hazards
This compound is associated with several hazards. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves, clothing, and eye/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMRXJBXNNNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507892 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid | |
CAS RN |
77744-44-6 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


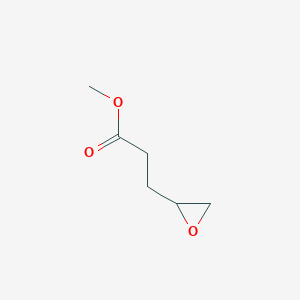
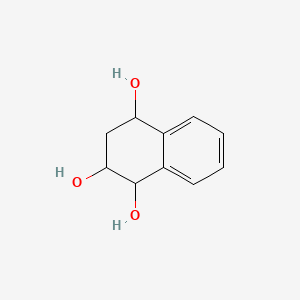
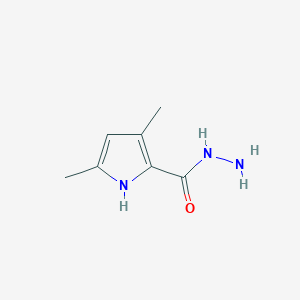

![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)
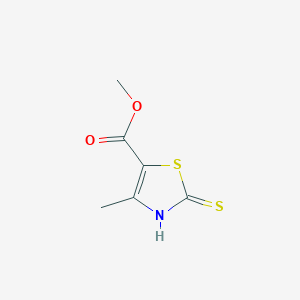
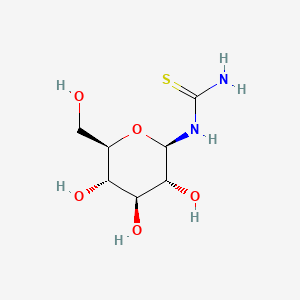
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)

![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)
